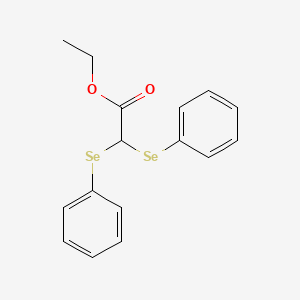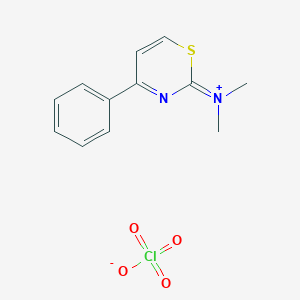
5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a hexanone backbone with a methyl group and a methyloxirane ring attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylhexan-2-one and 2-methyloxirane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of advanced purification methods ensures the compound meets the required purity standards for its intended applications.
化学反応の分析
Types of Reactions
5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyloxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one involves its interaction with specific molecular targets. The methyloxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one
- 3-Ethyl-2,2-dimethylheptane
- 3-Methylpentane
Uniqueness
5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one is unique due to the presence of both a ketone group and a methyloxirane ring in its structure
特性
CAS番号 |
71515-72-5 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
5-methyl-3-(2-methyloxiran-2-yl)hexan-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-9(8(3)11)10(4)6-12-10/h7,9H,5-6H2,1-4H3 |
InChIキー |
JLIZHJAJKBKCAC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)C)C1(CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)


![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)


![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)



![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

